
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O5S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical (NLO) Material for Photonics and Optoelectronics
The compound has been studied for its potential as a novel NLO material due to its high molecular polarizability and chemical stability. It exhibits large third-order nonlinear optical (TNLO) properties when dissolved in polar solvents like DMSO, DMF, and Ethanol . This makes it suitable for applications in optical computing, optical data storage, optical limiting, up-conversion lasing, two-photon microscopy, and optical switching.
Organic Synthesis and Molecular Engineering
This compound’s structure allows for fine-tuning to achieve desired NLO properties, making it a candidate for organic synthesis and molecular engineering. Its synthesis involves aldol condensation and carboxamide formation methods, which are fundamental reactions in organic chemistry, allowing for the creation of a variety of molecular structures with potential applications in material science .
Solvent-Dependent Studies
The compound’s TNLO properties vary with the solvent used, which provides insights into the solvent effects on molecular behavior. This is crucial for understanding the solvation dynamics and designing materials with specific solvent-dependent properties .
Optical Limiting Applications
Due to its TNLO properties, the compound can be used in optical limiting applications. Optical limiters are devices that can protect sensitive optical sensors from being damaged by intense light beams. The compound’s ability to exhibit behaviors like saturable absorption (SA) and reverse saturable absorption (RSA) makes it a valuable material for such applications .
Laser Damage Threshold Studies
The compound has a high laser damage threshold, which is an important property for materials used in high-power laser applications. Materials with high thresholds can withstand intense laser beams without degrading, making them ideal for use in laser optics and photonics .
Chromogenic Applications
Although not directly related to the compound , similar compounds with dimethylamino groups have been used in chromogenic methods. For example, 4-dimethylaminocinnamaldehyde has been utilized for quantifying proanthocyanidins in cranberry powder. This suggests potential applications of the compound in analytical chemistry for the development of chromogenic reagents .
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-24(2)18-7-5-17(6-8-18)20(25-11-13-30-14-12-25)16-23-31(26,27)22-10-9-19(28-3)15-21(22)29-4/h5-10,15,20,23H,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDYKLBFMBMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


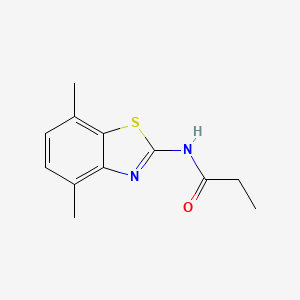
![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)
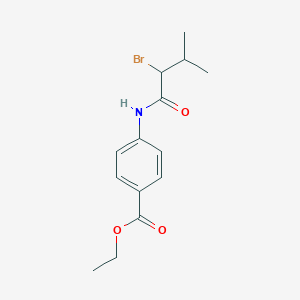
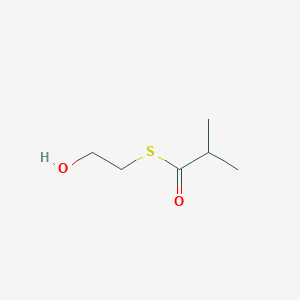
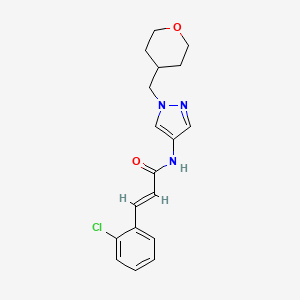
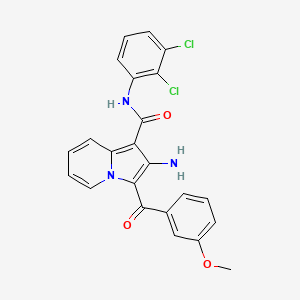

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858957.png)
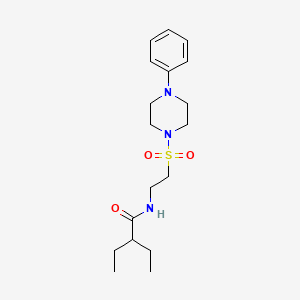
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2858959.png)
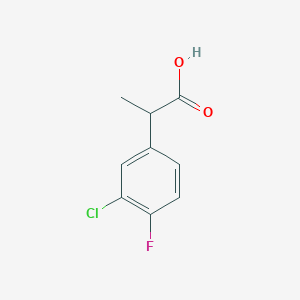
![1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea](/img/structure/B2858962.png)
